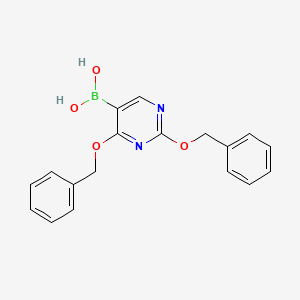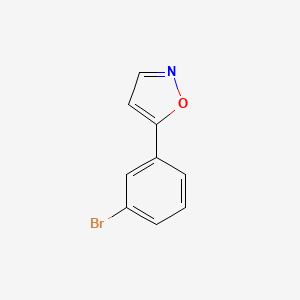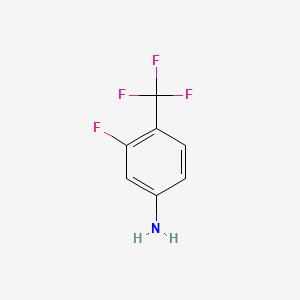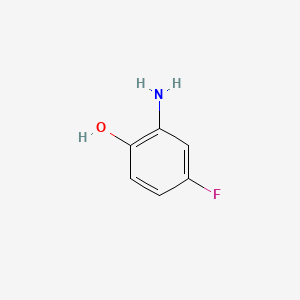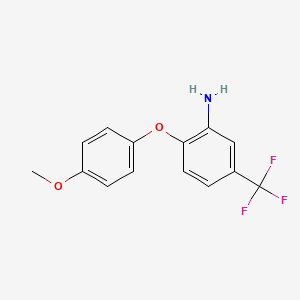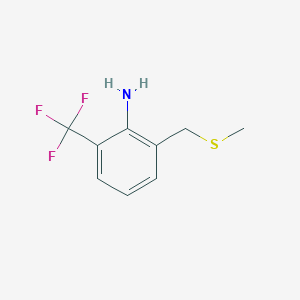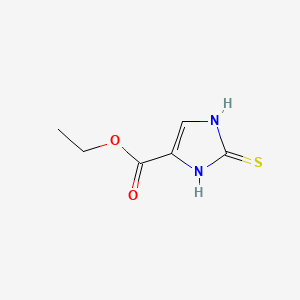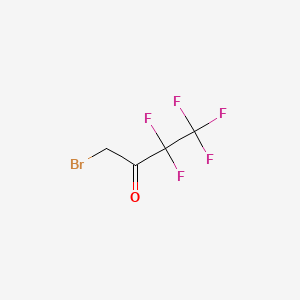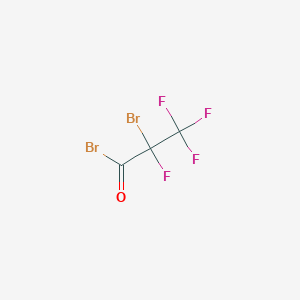![molecular formula C15H12O4 B1270868 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid CAS No. 669713-76-2](/img/structure/B1270868.png)
4-Biphenyl-[1,3]dioxol-5-yl-acetic acid
Übersicht
Beschreibung
“4-Biphenyl-[1,3]dioxol-5-yl-acetic acid” is a chemical compound with the IUPAC name [4-(1,3-benzodioxol-5-yl)phenyl]acetic acid . It has a molecular weight of 256.26 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 256.26 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Design
4-Biphenyl-[1,3]dioxol-5-yl-acetic acid and its derivatives play a significant role in chemical synthesis and drug design. A study by Jilani et al. (2013) showcased the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of a known nonsteroidal anti-inflammatory drug (NSAID). The synthesized compounds were evaluated for inflammatory bowel diseases, demonstrating effectiveness similar to 5-aminosalicylic acid for ulcerative colitis, suggesting potential applications in treatment design (Jilani et al., 2013).
Prodrug Development
The compound and its variants are explored for prodrug development, where inactive or less active compounds are metabolized into active drugs within the body. Saari et al. (1984) investigated the (5-methyl-2-oxo-1,3- dioxol -4-yl)methyl and (5-tert-butyl-2-oxo-1, 3- dioxol -4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) as progenitors of the amino acid, revealing their potential as viable prodrugs for the latentiation of methyldopa (Saari et al., 1984).
Antimalarial Research
Werbel et al. (1986) synthesized a series of compounds related to this compound, demonstrating significant antimalarial potency against Plasmodium berghei in mice. The study suggested that the antimalarial potency correlated with the size and electron donation properties of phenyl ring substituents, highlighting its potential in antimalarial drug development (Werbel et al., 1986).
Diuretic and Uricosuric Activities
The compound's derivatives have been investigated for diuretic and uricosuric activities. Hoffman et al. (1981) explored dihydroethacrynic acid and other (4-acylphenoxy)acetic acids for their diuretic and uricosuric activities, providing insights into the structure-activity relationships and the significance of enantiomers in these biological activities (Hoffman et al., 1981).
Neurological Applications
The derivatives of this compound have been examined for their role in neurological conditions. Citraro et al. (2006) studied CFM-2 and THIQ-10c, two non-competitive AMPA receptor antagonists derived from the compound, for their effects on epileptic spike-wave discharges in a genetic animal model of absence epilepsy, indicating potential applications in neurology (Citraro et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antidiabetic and anticancer potential, suggesting that they may interact with targets related to these conditions.
Mode of Action
Based on its structural similarity to other benzodioxol derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit α-amylase , suggesting that they may affect carbohydrate metabolism.
Result of Action
Similar compounds have shown significant activity against cancer cell lines and have demonstrated antidiabetic potential .
Biochemische Analyse
Biochemical Properties
4-Biphenyl-[1,3]dioxol-5-yl-acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as alpha-amylase, which catalyzes the conversion of starch into sugars . The interaction between this compound and alpha-amylase involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in inflammatory responses, leading to changes in the production of cytokines and other signaling molecules . Additionally, this compound may alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the binding of this compound to alpha-amylase results in the inhibition of the enzyme’s activity, thereby affecting the breakdown of starch into sugars . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable at room temperature, but its stability may be affected by factors such as pH, temperature, and exposure to light . Over time, degradation of this compound may occur, leading to changes in its biochemical properties and cellular effects. Long-term studies in in vitro and in vivo settings have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and metabolic modulation. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal models . Threshold effects, where a certain dosage level is required to elicit a specific response, have also been observed in studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect the activity of enzymes involved in carbohydrate metabolism, such as alpha-amylase, leading to changes in the breakdown of starch and the production of sugars . Additionally, this compound may influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation, resulting in changes in lipid levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, this compound may be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJOBMZMIWKZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373481 | |
| Record name | [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669713-76-2 | |
| Record name | [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



